4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline mechanism of action
4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline mechanism of action
An In-depth Technical Guide to the Hypothesized Mechanism of Action of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a detailed exploration of the potential mechanisms of action for the novel compound 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline. Drawing upon the extensive body of research into the quinazoline scaffold, this document synthesizes current understanding to propose and technically elaborate on the most probable biological activities and molecular targets of this specific molecule. The insights herein are intended to serve as a foundational resource for guiding future experimental design and drug development efforts.
Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a prominent heterocyclic scaffold in medicinal chemistry.[1] Its rigid and planar structure, coupled with the presence of nitrogen atoms capable of hydrogen bonding, makes it an ideal framework for interacting with a variety of biological targets.[2] Consequently, quinazoline derivatives have been successfully developed into a range of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3]
Notably, several FDA-approved drugs, such as Gefitinib (Iressa®), Erlotinib (Tarceva®), and Lapatinib (Tykerb®), feature the 4-anilinoquinazoline core and function as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase.[4][5] This clinical success has spurred significant research into the synthesis and biological evaluation of novel quinazoline derivatives, including the subject of this guide, 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline.
Proposed Mechanisms of Action for 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline
Based on the known structure-activity relationships of quinazoline derivatives, we hypothesize that 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline may exert its biological effects through one or more of the following mechanisms.
Kinase Inhibition: Targeting Aberrant Cell Signaling
The most prominent and well-established mechanism of action for many quinazoline derivatives is the inhibition of protein kinases.[6] These enzymes play a crucial role in signal transduction pathways that regulate cell growth, proliferation, and survival. In many cancers, kinases are aberrantly activated, leading to uncontrolled cell division. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and blocking its catalytic activity.[6]
The structure of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline possesses key pharmacophoric features that suggest potential kinase inhibitory activity:
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The Quinazoline Core: This scaffold serves as the foundational anchor for binding within the ATP pocket.
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The 4-Chloro Group: The halogen at the 4-position is a common feature in many potent kinase inhibitors. This group can participate in halogen bonding and other interactions to enhance binding affinity.[1] The 4-position is also susceptible to nucleophilic substitution, allowing for the synthesis of derivatives with modified target specificities.[4]
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The 2-(4-methoxyphenyl) Group: The substituted aromatic ring at the 2-position can extend into hydrophobic regions of the kinase domain, contributing to binding affinity and selectivity.
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The 5-Methyl Group: Substitution on the benzene ring of the quinazoline core can influence the electronic properties and steric profile of the molecule, potentially fine-tuning its interaction with the target kinase.
Potential Kinase Targets:
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Epidermal Growth Factor Receptor (EGFR): Given the prevalence of EGFR inhibition among quinazoline-based drugs, this is a primary hypothesized target.
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c-Src Kinase: Some quinazoline derivatives have demonstrated potent and selective inhibition of c-Src kinase, a non-receptor tyrosine kinase involved in cancer cell proliferation and metastasis.[7]
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Other Tyrosine Kinases: The broader family of receptor and non-receptor tyrosine kinases presents a range of potential targets.
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
Inhibition of Tubulin Polymerization and Induction of Apoptosis
Another well-documented anticancer mechanism for certain quinazoline derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[8][9] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division. By preventing the assembly of tubulin into functional microtubules, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death).[8][10]
A study on a structurally related compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, demonstrated potent inhibition of tubulin polymerization and induction of apoptosis.[9][10] The presence of the chloro and methoxyphenyl groups in 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline suggests that it may share this mechanism of action.
Caption: A simplified workflow for an in vitro tubulin polymerization assay.
Antimicrobial and Anti-inflammatory Activities
The quinazoline scaffold is also found in compounds with significant antimicrobial and anti-inflammatory properties.[1][3] The proposed mechanisms often involve the inhibition of essential enzymes in pathogens or the modulation of pro-inflammatory signaling pathways in host cells.[6]
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Antimicrobial Action: Structure-activity relationship studies have indicated that substitutions at the 2 and 4-positions, as well as the presence of halogen atoms, can enhance antimicrobial activity.[3] The specific molecular targets in microbial cells are diverse and may include enzymes involved in DNA replication, cell wall synthesis, or metabolic pathways.
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Anti-inflammatory Effects: Some quinazoline derivatives have been shown to inhibit pro-inflammatory kinases, such as those in the JAK or TLR signaling pathways, thereby reducing the production of inflammatory cytokines like TNF-α, IL-1, and IL-6.[6]
Experimental Protocols for Mechanism of Action Elucidation
To validate the hypothesized mechanisms of action for 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline, a series of in vitro and cell-based assays are recommended.
Kinase Inhibition Assays
Objective: To determine if the compound inhibits the activity of specific protein kinases.
Methodology: In Vitro Kinase Assay (e.g., for EGFR)
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Reagents and Materials: Recombinant human EGFR kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline, positive control inhibitor (e.g., Gefitinib), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
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Procedure: a. Prepare a serial dilution of the test compound and the positive control. b. In a 96-well plate, add the kinase, substrate, and buffer. c. Add the diluted compound or control to the respective wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.
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Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation and Viability Assays
Objective: To assess the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.
Methodology: MTT Assay
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Cell Lines: Select a panel of cancer cell lines with known kinase expression profiles (e.g., A549 for high EGFR expression).
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Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline for a specified duration (e.g., 72 hours). c. Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Apoptosis and Cell Cycle Analysis
Objective: To determine if the compound induces apoptosis and/or causes cell cycle arrest.
Methodology: Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining
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Procedure: a. Treat cancer cells with the test compound at its IC50 concentration for various time points (e.g., 24, 48 hours). b. Harvest the cells and wash them with PBS. c. Resuspend the cells in Annexin V binding buffer. d. Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark. e. Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
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Cell Cycle Analysis: For cell cycle analysis, cells are fixed, permeabilized, and stained with a DNA-binding dye like PI. The DNA content is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Summary of Activities of Related Quinazoline Derivatives
| Compound Class | Primary Mechanism of Action | Reported IC50/EC50 | Reference(s) |
| 4-Anilinoquinazolines (e.g., Gefitinib, Erlotinib) | EGFR Tyrosine Kinase Inhibition | Low nanomolar to micromolar range | [4][5][6] |
| 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | Tubulin Polymerization Inhibition, Apoptosis Induction | EC50 for caspase activation: 2 nM; GI50: 2 nM (T47D cells) | [9][10] |
| 5,7-Disubstituted Quinazolines | c-Src Kinase Inhibition | Sub-micromolar range in cell proliferation assays | [7] |
| Various Quinazolinone Derivatives | Antimicrobial, Anti-inflammatory | Micromolar range | [3][6] |
Conclusion and Future Directions
The structural features of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline strongly suggest its potential as a biologically active molecule, with kinase inhibition and tubulin polymerization inhibition being the most probable mechanisms of action, particularly in the context of anticancer activity. The proposed experimental workflows provide a clear path for the empirical validation of these hypotheses.
Future research should focus on:
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Synthesis and Characterization: The synthesis of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline is a prerequisite for its biological evaluation.[11][12][13]
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Broad-Spectrum Screening: Initial screening against a diverse panel of cancer cell lines and kinases will help to identify the most promising therapeutic areas and molecular targets.
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Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs with modifications at the 2, 4, and 5-positions will be crucial for optimizing potency and selectivity.[14][15]
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In Vivo Studies: Promising candidates identified through in vitro and cell-based assays should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and toxicity.
This technical guide serves as a comprehensive starting point for researchers embarking on the investigation of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline, providing a robust theoretical framework to underpin and guide future experimental endeavors.
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